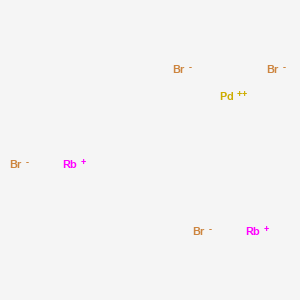
Chlorhydrate de 1H-1,2,4-triazole-1-carboximidamide
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-carboximidamide hydrochloride, also known as Triazole-HCl, is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 240-242°C. Triazole-HCl is used in a variety of laboratory experiments, including organic synthesis, pharmaceutical research, and biochemical studies. It has been used as a reagent in the synthesis of various organic compounds and as a catalyst in the synthesis of heterocyclic compounds. In addition, it has been used to study the mechanism of action and biochemical and physiological effects of various drugs.
Applications De Recherche Scientifique
Intermédiaire dans la synthèse de médicaments
Ce composé est utilisé comme intermédiaire dans la synthèse du peramivir, un inhibiteur de la neuraminidase développé comme agent antiviral pour le traitement de la grippe .
Recherche en chimie organique
Le composé fait partie de la classe des composés organoazotés, qui sont largement utilisés dans la recherche et le développement en chimie organique . Ces composés ont un large éventail d'applications, notamment la synthèse de produits pharmaceutiques, de colorants et de produits agrochimiques.
Activité cytotoxique
Certains dérivés du triazole ont montré une activité cytotoxique efficace contre diverses lignées de cellules cancéreuses . Bien qu'il ne soit pas précisé si le chlorhydrate de 1H-1,2,4-triazole-1-carboximidamide lui-même possède cette propriété, il est possible qu'il puisse être utilisé dans la recherche liée au traitement du cancer.
Safety and Hazards
1H-1,2,4-Triazole-1-carboximidamide hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Mécanisme D'action
Target of Action
1H-1,2,4-Triazole-1-carboximidamide hydrochloride is an intermediate used in the synthesis of peramivir , a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza . Therefore, its primary target is the neuraminidase enzyme, which plays a crucial role in the life cycle of the influenza virus.
Mode of Action
The compound interacts with its target, the neuraminidase enzyme, by binding to its active site. This binding inhibits the function of neuraminidase, preventing the release of progeny influenza virus from infected cells . This results in the halt of the spread of the virus within the host.
Biochemical Pathways
The inhibition of neuraminidase affects the viral replication pathway. Neuraminidase is responsible for cleaving the bond between the newly formed virus and the host cell, allowing the virus to spread to other cells. By inhibiting this enzyme, 1H-1,2,4-Triazole-1-carboximidamide hydrochloride prevents the release of the virus, thereby stopping the infection from spreading .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of viral spread within the host. By preventing the release of progeny virus from infected cells, the compound effectively limits the infection to the initially infected cells .
Propriétés
IUPAC Name |
1,2,4-triazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXNENZFOOLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584957 | |
| Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19503-26-5 | |
| Record name | 1H-1,2,4-Triazole-1-carboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19503-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















